molecular formula C9H5Cl2NO2 B11877151 6-Chloroquinoline-5,8-dione hydrochloride CAS No. 83506-70-1

6-Chloroquinoline-5,8-dione hydrochloride

Cat. No.: B11877151
CAS No.: 83506-70-1
M. Wt: 230.04 g/mol
InChI Key: RPMONGAMYUTPIY-UHFFFAOYSA-N
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Description

6-Chloroquinoline-5,8-dione hydrochloride is a heterocyclic quinone derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloroquinoline-5,8-dione hydrochloride typically involves the reaction of quinoline derivatives with chlorinating agents. One common method includes the chlorination of quinoline-5,8-dione using thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent decomposition.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound in its hydrochloride form .

Chemical Reactions Analysis

Types of Reactions

6-Chloroquinoline-5,8-dione hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Chloroquinoline-5,8-dione hydrochloride involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of essential biological pathways in microorganisms and cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloroquinoline-5,8-dione hydrochloride is unique due to its specific combination of a chloro substituent and a quinone structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .

Properties

CAS No.

83506-70-1

Molecular Formula

C9H5Cl2NO2

Molecular Weight

230.04 g/mol

IUPAC Name

6-chloroquinoline-5,8-dione;hydrochloride

InChI

InChI=1S/C9H4ClNO2.ClH/c10-6-4-7(12)8-5(9(6)13)2-1-3-11-8;/h1-4H;1H

InChI Key

RPMONGAMYUTPIY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=O)C=C(C2=O)Cl)N=C1.Cl

Origin of Product

United States

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